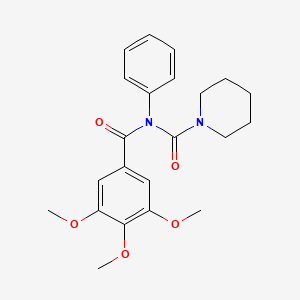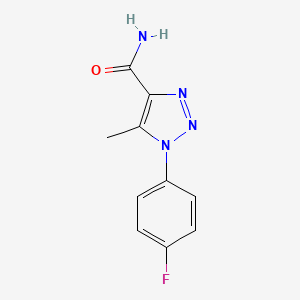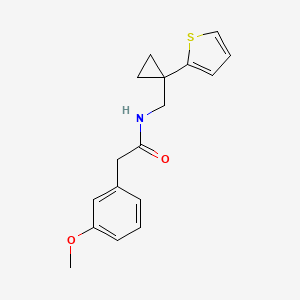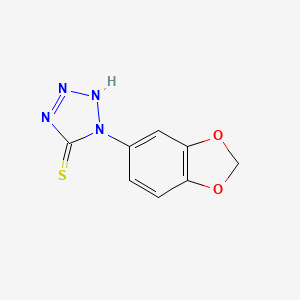
N-(3-chloro-4-fluorophenyl)-4-(3-methoxypyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, also known as CFMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique chemical structure has led to investigations into its mechanism of action, biochemical and physiological effects, and potential future directions for research. In
Aplicaciones Científicas De Investigación
Dopamine Receptor Antagonism
- Neuroleptic Properties : Compounds similar to the queried chemical have shown potent antagonistic activities against dopamine receptors, suggesting potential applications as neuroleptics or antipsychotic drugs. These substances exhibit significant effects on dopamine-induced behaviors, providing a foundation for exploring therapeutic applications in treating psychosis and related disorders (Usuda et al., 2004).
Met Kinase Inhibition for Cancer Treatment
- Cancer Therapeutics : Research into compounds structurally related to the queried chemical has led to the discovery of selective inhibitors of the Met kinase superfamily, showing promise for cancer treatment. These inhibitors have demonstrated efficacy in preclinical models, indicating potential applications in developing new cancer therapies (Schroeder et al., 2009).
Antipsychotic Development
- Development of Antipsychotics : Studies on benzamide analogues have provided insights into the synthesis of potential antipsychotic drugs. These compounds have shown dopamine antagonistic activity, suggesting their utility in the design of medications with improved therapeutic profiles for treating psychiatric disorders (van Wijngaarden et al., 1987).
Imaging Applications in Neurology and Oncology
- Imaging Probe Development : Fluorine-18 labeled benzamide analogues have been synthesized for imaging sigma-2 receptor status in solid tumors using positron emission tomography (PET). This research highlights the potential of benzamide derivatives in developing diagnostic tools for cancer and neurological disorders, offering a non-invasive method to study receptor expression in vivo (Tu et al., 2007).
Serotonin Receptor Imaging
- Serotonin Receptor Studies : Fluorine-18 labeled compounds have also been developed for imaging serotonin 1A receptors, providing tools for investigating the role of serotonin in psychiatric and neurological diseases. This research contributes to our understanding of the serotonin system and its implications in conditions such as depression and Alzheimer's disease (Lang et al., 1999).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(3-methoxypyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c1-24-15-8-9-22(11-15)14-5-2-12(3-6-14)18(23)21-13-4-7-17(20)16(19)10-13/h2-7,10,15H,8-9,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHMXQDHDQTVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl 1-(1-{[(2,6-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2708138.png)






![N-cyclohexyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2708150.png)
![N-(3-chlorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2708151.png)
![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2708154.png)

![4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide](/img/structure/B2708156.png)